molecular formula C12H16O B14638662 3-Methyl-5-phenylpent-2-en-1-ol

3-Methyl-5-phenylpent-2-en-1-ol

Cat. No.: B14638662
M. Wt: 176.25 g/mol
InChI Key: RWYNOPXFCUWVIZ-UHFFFAOYSA-N
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Description

3-Methyl-5-phenylpent-2-en-1-ol is an organic compound with the molecular formula C12H18O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a pentene chain with a phenyl group substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenylpent-2-en-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (an organomagnesium compound) reacts with a carbonyl compound to form an alcohol. For instance, the reaction of phenylmagnesium bromide with 3-methylpent-2-en-1-one under controlled conditions can yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of intermediate compounds. For example, the aldol condensation of cinnamaldehyde with propanal followed by hydrogenation over ruthenium and nickel-supported catalysts can produce the desired alcohol . This method allows for large-scale production with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenylpent-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.

    Reduction: The compound can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: Formation of 3-Methyl-5-phenylpent-2-en-1-one.

    Reduction: Formation of 3-Methyl-5-phenylpentan-1-ol.

    Substitution: Formation of 3-Methyl-5-phenylpent-2-en-1-chloride or bromide.

Scientific Research Applications

3-Methyl-5-phenylpent-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenylpent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect cellular processes such as signal transduction, enzyme activity, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

3-methyl-5-phenylpent-2-en-1-ol

InChI

InChI=1S/C12H16O/c1-11(9-10-13)7-8-12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3

InChI Key

RWYNOPXFCUWVIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)CCC1=CC=CC=C1

Origin of Product

United States

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